![molecular formula C21H29N3O3 B593346 MAB-CHMINACA metabolite M2 CAS No. 1185889-12-6](/img/structure/B593346.png)
MAB-CHMINACA metabolite M2
Overview
Description
MAB-CHMINACA metabolite M2 is an expected metabolite of MAB-CHMINACA, a synthetic cannabinoid . The terminal amide of MAB-CHMINACA has been hydrolyzed to carboxylic acid to form this metabolite . It is an analog of a known major metabolite of AB-CHMINACA in humans .
Synthesis Analysis
MAB-CHMINACA metabolite M2 is formed when the terminal amide of MAB-CHMINACA is hydrolyzed to carboxylic acid . This metabolite is an analog of a known major metabolite of AB-CHMINACA in humans .
Molecular Structure Analysis
The molecular formula of MAB-CHMINACA metabolite M2 is C21H29N3O3 . The InChI code is InChI=1S/C21H29N3O3/c1-21(2,3)18(20(26)27)22-19(25)17-15-11-7-8-12-16(15)24(23-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3, (H,22,25) (H,26,27)/t18-/m1/s1 .
Chemical Reactions Analysis
The primary biotransformations of MAB-CHMINACA metabolite M2 occur at the cyclohexylmethyl tail of the compound . Minor reactions also occur at the tert-butyl chain .
Physical And Chemical Properties Analysis
The molecular weight of MAB-CHMINACA metabolite M2 is 371.5 .
Scientific Research Applications
Detection in Biological Matrices
MAB-CHMINACA metabolite M2 can be detected in various biological matrices, which is crucial for linking toxicity and symptoms to each compound and concentration . These matrices include hair, oral fluid, blood, and urine . For example, the use of hair can detect chronic and retrospective consumption, while oral fluid or blood can simultaneously detect the parent compounds and their metabolites .
Identification of Consumption
The detection of MAB-CHMINACA metabolite M2 in biological specimens is critical as it provides the only way to prove consumption . This is because, for many synthetic cannabinoids, the parent compound is not detectable in biological samples after intake .
Monitoring New Trends in Drug Market
The use of new techniques, such as high-resolution mass spectrometry, can avoid the use of previous standards and monitor new trends in the drug market . This is particularly relevant for MAB-CHMINACA metabolite M2, given the rapid emergence of new synthetic cannabinoids .
Study of Metabolic Pathways
The study of MAB-CHMINACA metabolite M2 can provide insights into the metabolic pathways of synthetic cannabinoids . Most transformations occur at the cyclohexylmethyl tail of the compound .
Forensic Analysis
MAB-CHMINACA metabolite M2 can be used in forensic analysis to confirm ADB-CHMINACA intake . This is particularly important as ADB-CHMINACA is a new synthetic cannabinoid with high potency and many reported adverse events and fatalities .
Development of Analytical Methods
The study of MAB-CHMINACA metabolite M2 can guide the development of analytical methods for synthetic cannabinoids . For instance, A9 (ADB-CHMINACA hydroxycyclohexylmethyl), A4 (ADB-CHMINACA 4″-hydroxycyclohexyl), and A6 (ADB-CHMINACA hydroxycyclohexylmethyl) are recommended as metabolite targets to document ADB-CHMINACA intake in clinical and forensic cases .
Safety and Hazards
Future Directions
Mechanism of Action
- Cannabinoid receptors, such as CB1 and CB2, play crucial roles in modulating various physiological processes, including pain perception, mood, appetite, and immune response .
- The interaction with these receptors may result in changes in signaling pathways and downstream effects .
- Downstream effects may include altered neurotransmitter release, immune modulation, and changes in neuronal excitability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
properties
IUPAC Name |
(2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-21(2,3)18(20(26)27)22-19(25)17-15-11-7-8-12-16(15)24(23-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H,22,25)(H,26,27)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFKDDNZVYVPRC-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342374 | |
Record name | (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MAB-CHMINACA metabolite M2 | |
CAS RN |
1185889-12-6 | |
Record name | (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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